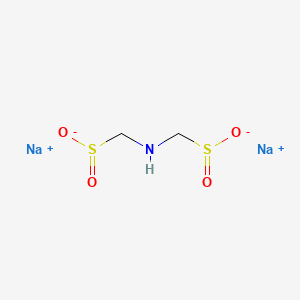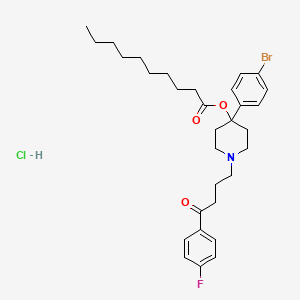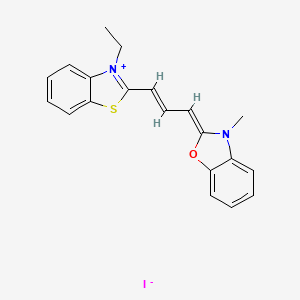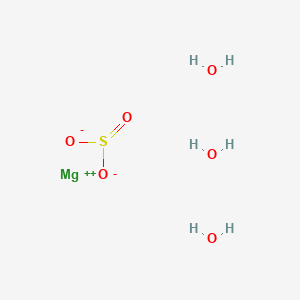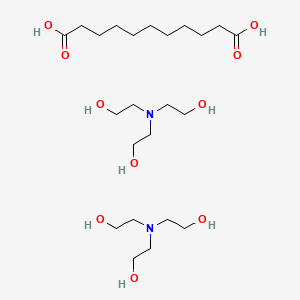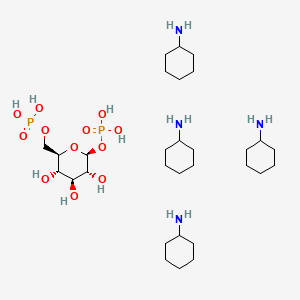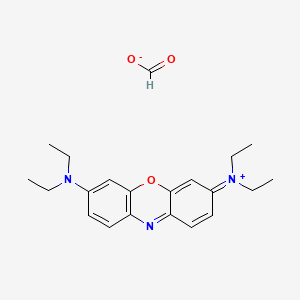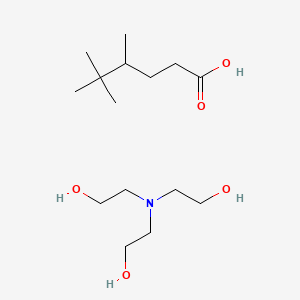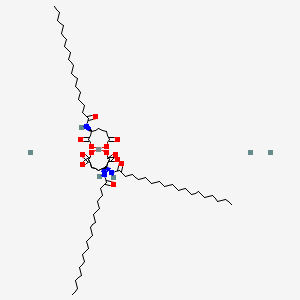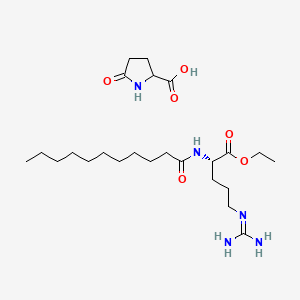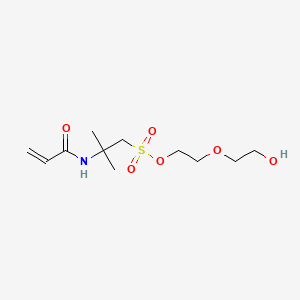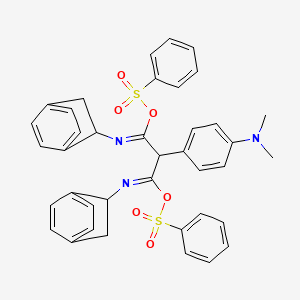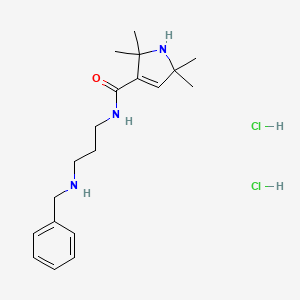
1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-((phenylmethyl)amino)propyl)-2,2,5,5-tetramethyl-,dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-((phenylmethyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride is a complex organic compound with a unique structure This compound is characterized by the presence of a pyrrole ring, a carboxamide group, and a phenylmethylamino propyl chain
Métodos De Preparación
The synthesis of 1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-((phenylmethyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride involves multiple steps. The synthetic route typically starts with the formation of the pyrrole ring, followed by the introduction of the carboxamide group. The phenylmethylamino propyl chain is then attached through a series of reactions involving specific reagents and conditions. Industrial production methods may vary, but they generally follow similar principles, with optimizations for yield and purity.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the pyrrole ring or the attached functional groups.
Aplicaciones Científicas De Investigación
1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-((phenylmethyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential interactions with biological macromolecules. In medicine, it is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets. In industry, it is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The pyrrole ring and the attached functional groups allow it to bind to certain proteins or enzymes, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
Compared to other similar compounds, 1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-((phenylmethyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride is unique due to its specific structure and functional groups
Propiedades
Número CAS |
93798-81-3 |
|---|---|
Fórmula molecular |
C19H31Cl2N3O |
Peso molecular |
388.4 g/mol |
Nombre IUPAC |
N-[3-(benzylamino)propyl]-2,2,5,5-tetramethyl-1H-pyrrole-3-carboxamide;dihydrochloride |
InChI |
InChI=1S/C19H29N3O.2ClH/c1-18(2)13-16(19(3,4)22-18)17(23)21-12-8-11-20-14-15-9-6-5-7-10-15;;/h5-7,9-10,13,20,22H,8,11-12,14H2,1-4H3,(H,21,23);2*1H |
Clave InChI |
DDIJZSCTHXEHJT-UHFFFAOYSA-N |
SMILES canónico |
CC1(C=C(C(N1)(C)C)C(=O)NCCCNCC2=CC=CC=C2)C.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


